N,N-diethyl-4-methoxy-3-[(phenylsulfonyl)amino]benzenesulfonamide
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Overview
Description
3-Benzenesulfonamido-N,N-diethyl-4-methoxybenzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzenesulfonamido-N,N-diethyl-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene sulfonamide structure. The process often includes:
Nitration and Reduction: Initial nitration of benzene followed by reduction to form the amine derivative.
Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.
Alkylation: Alkylation of the amine group with diethyl groups.
Methoxylation: Introduction of the methoxy group at the para position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzenesulfonamido-N,N-diethyl-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents, etc.
Major Products
Sulfone Derivatives: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Substituted Benzene Derivatives: From substitution reactions.
Scientific Research Applications
3-Benzenesulfonamido-N,N-diethyl-4-methoxybenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
Biological Studies: Used in studies involving enzyme inhibition, particularly carbonic anhydrase IX.
Industrial Applications: Employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of this compound involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This inhibition disrupts cellular processes, leading to antiproliferative effects in cancer cells . The compound interacts with the enzyme’s active site, blocking its activity and affecting cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide Derivatives: Such as 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide.
Sulfonimidates: Known for their applications in medicinal chemistry and polymer synthesis.
Uniqueness
3-Benzenesulfonamido-N,N-diethyl-4-methoxybenzene-1-sulfonamide is unique due to its specific structural modifications, which enhance its selectivity and potency as an enzyme inhibitor. Its dual sulfonamide groups and methoxy substitution confer distinct chemical properties, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C17H22N2O5S2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-(benzenesulfonamido)-N,N-diethyl-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C17H22N2O5S2/c1-4-19(5-2)26(22,23)15-11-12-17(24-3)16(13-15)18-25(20,21)14-9-7-6-8-10-14/h6-13,18H,4-5H2,1-3H3 |
InChI Key |
QMZQXJFEYSUTKR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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